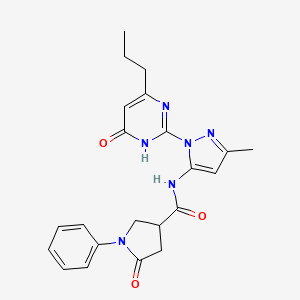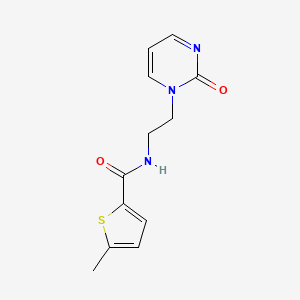![molecular formula C18H16ClNO5 B2794061 Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate CAS No. 866137-14-6](/img/structure/B2794061.png)
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate
説明
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is a chemical compound with the molecular formula C18H16ClNO5 . It is also known as 1,3-dimethyl 2-[4-(3-chlorobenzamido)phenyl]propanedioate . This compound is a member of benzamides .
Molecular Structure Analysis
The molecular weight of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is 361.78 . The structure of this compound includes a benzamide group, which is a common feature in many pharmaceutical drugs .科学的研究の応用
Medicinal Chemistry
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure, featuring a malonate ester and a chlorobenzoyl group, allows for selective reactivity and the potential to form multiple bonds, making it a valuable intermediate in drug design and development .
Agriculture
In the agricultural sector, this compound could be explored for the development of novel pesticides or herbicides. The presence of the 3-chlorobenzoyl moiety may interact with specific enzymes or receptors in pests, leading to the development of targeted agrochemicals that are more efficient and environmentally friendly .
Material Science
The applications in material science could include the creation of new polymeric materials. The malonate ester can participate in various polymerization reactions, potentially leading to polymers with unique properties such as enhanced durability or thermal stability.
Environmental Science
This compound might be investigated for its potential use in environmental remediation. Its chemical structure could interact with pollutants, facilitating their breakdown or removal from contaminated sites. This application would require extensive research into the compound’s reactivity with different environmental contaminants.
Biochemistry
In biochemistry, Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate could be used as a probe to study enzyme mechanisms or as a building block for synthesizing biomolecules. Its ability to form covalent bonds with amino acids or proteins could be valuable in understanding biological processes at a molecular level .
Pharmacology
Lastly, in pharmacology, the compound’s role could be significant in the development of new therapeutic agents. Its molecular framework allows for the attachment of various functional groups, which can be tailored to interact with biological targets, potentially leading to the discovery of new drugs with specific actions .
特性
IUPAC Name |
dimethyl 2-[4-[(3-chlorobenzoyl)amino]phenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-17(22)15(18(23)25-2)11-6-8-14(9-7-11)20-16(21)12-4-3-5-13(19)10-12/h3-10,15H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINXFWINSOUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



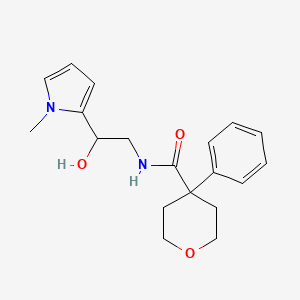
![2,2,2-Trifluoro-N-[(2S,3R,4R)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B2793979.png)

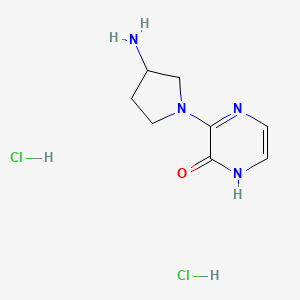
![2-benzamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793982.png)
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)
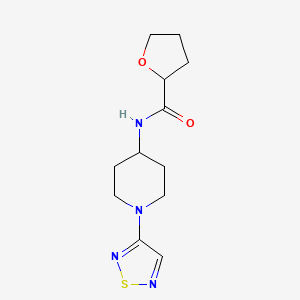
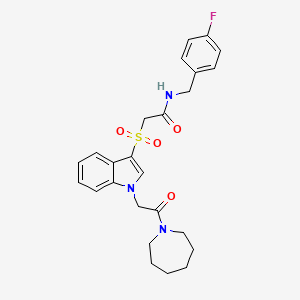
![4,7,8-Trimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793992.png)
![1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2793993.png)

